molecular formula C26H33N3O2 B3790889 N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide

N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide

Cat. No.: B3790889
M. Wt: 419.6 g/mol
InChI Key: KJNWHVLLYGEEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has been found in complex with SARS-CoV-2 non-structural protein-1 (nsp1) and human butyrylcholinesterase . It is a part of the research to find druggable pockets in nsp1 .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in the context of its interaction with SARS-CoV-2 non-structural protein-1 (nsp1) and human butyrylcholinesterase . The crystal structures of these complexes have been solved, providing insights into the binding mode of the compound .

Mechanism of Action

The compound has been found in complex with SARS-CoV-2 non-structural protein-1 (nsp1), which is a main pathogenicity factor of α - and β - coronaviruses . Nsp1 of SARS-CoV-2 suppresses the host gene expression by sterically blocking 40S host ribosomal subunits and promoting host mRNA degradation . This mechanism leads to the downregulation of the translation-mediated innate immune response in host cells, ultimately mediating the observed immune evasion capabilities of SARS-CoV-2 .

Future Directions

The compound has been used in research related to SARS-CoV-2 and Alzheimer’s disease . The results of fragment-based screening via X-ray crystallography confirm the druggability of the major pocket of nsp1 . This opens a novel avenue to design new inhibitors for other nsp1s present in homologous β - coronaviruses . This compound could potentially be used in the development of drugs for alleviating symptoms of cholinergic hypofunction in patients with advanced Alzheimer’s disease .

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c30-26(23-7-3-11-27-17-23)29(19-25-8-4-14-31-25)18-20-9-12-28(13-10-20)24-15-21-5-1-2-6-22(21)16-24/h1-3,5-7,11,17,20,24-25H,4,8-10,12-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNWHVLLYGEEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide
Reactant of Route 2
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N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide
Reactant of Route 6
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide

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